
2,2,2-trichloro-N-(4-iodophenyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(4-iodophenyl)acetamide is an organic compound with the molecular formula C8H5Cl3INO It is characterized by the presence of a trichloroacetamide group attached to a 4-iodophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-iodoaniline attacks the carbonyl carbon of trichloroacetyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The trichloroacetamide group can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2,2,2-Trichloro-N-(4-iodophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-N-(4-iodophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The trichloroacetamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(2-iodophenyl)acetamide
- 2,2,2-Trichloro-N-(4-methylphenyl)acetamide
- 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide
Uniqueness
2,2,2-Trichloro-N-(4-iodophenyl)acetamide is unique due to the presence of the iodine atom at the para position of the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
2,2,2-Trichloro-N-(4-iodophenyl)acetamide is a synthetic organic compound with the molecular formula C8H6Cl3INO and a molecular weight of 295.5 g/mol. Its unique structure features a trifunctional chlorinated moiety and a 4-iodophenyl group, which contribute to its chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Trichloroacetamide moiety : Enhances reactivity.
- 4-Iodophenyl group : Contributes to lipophilicity and biological interactions.
The presence of halogens (chlorine and iodine) is significant as they influence the compound's interactions with biological targets, potentially enhancing its pharmacological effects .
Biological Activity Overview
Research into the biological activity of this compound indicates its potential in various therapeutic applications. Compounds with similar structures often exhibit significant pharmacological properties. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
- Enzyme Interaction : The compound may interact with enzymes and receptors through halogen bonding and hydrophobic interactions .
The mechanism of action for this compound involves:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular processes.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence neurological functions.
Antiparasitic Activity
A study on related trichloromethyl compounds indicated that certain derivatives exhibited antiplasmodial activity. For instance, quinoline derivatives with trichloromethyl groups showed promising results against Plasmodium falciparum, suggesting that similar structural features in this compound might confer similar activity .
Cytotoxicity Studies
In vitro evaluations have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated that compounds with similar chlorinated structures often possess significant cytotoxicity against human cancer cell lines such as HepG2. The IC50 values were found to be in the micromolar range, highlighting the potential for further development as an anticancer agent .
Comparative Analysis with Analogous Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(4-Iodophenyl)acetamide | Contains iodine but lacks chlorine | Less reactive compared to trichloro derivative |
2-Chloro-N-(4-iodophenyl)acetamide | Contains one chlorine atom | May exhibit different biological activities |
N,N-Dimethyl-N-(4-iodophenyl)acetamide | Dimethyl substitution on nitrogen | Alters lipophilicity and potential toxicity |
1-(4-Iodophenyl)-3-chloropropan-1-one | Different functional group | Potentially different applications in synthesis |
The unique trifunctional structure of this compound enhances its reactivity while maintaining significant biological activity potential compared to its analogs .
Properties
IUPAC Name |
2,2,2-trichloro-N-(4-iodophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3INO/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZCGGJGPNRJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15238-38-7 |
Source
|
Record name | N-(4-IODOPHENYL)-2,2,2-TRICHLOROACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.